molecular formula C11H20N2O2 B2957476 Tert-butyl (1S,5R,6R)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 1314393-24-2

Tert-butyl (1S,5R,6R)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No. B2957476
CAS RN: 1314393-24-2
M. Wt: 212.293
InChI Key: KGTLITXKEBONNH-HLTSFMKQSA-N
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Description

Tert-butyl (1S,5R,6R)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate is a chemical compound with the CAS number 370882-66-9 . It has a molecular weight of 198.27 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-11-5-8(7)12/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

tert-butyl (1S,5R,6R)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-7-8(12)6-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTLITXKEBONNH-HLTSFMKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1C[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 130997437

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